molecular formula C7H9NO3S2 B2474641 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid CAS No. 2305253-90-9

5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid

Cat. No.: B2474641
CAS No.: 2305253-90-9
M. Wt: 219.27
InChI Key: WSDAFMGZZBPMIL-UHFFFAOYSA-N
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Description

5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring, a carboxylic acid group, and a dimethylsulfanylidene amino group

Properties

IUPAC Name

5-[[dimethyl(oxo)-λ6-sulfanylidene]amino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-13(2,11)8-6-4-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDAFMGZZBPMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(S1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.

    Introduction of the Carboxylic Acid Group: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Dimethylsulfanylidene Amino Group: This step involves the reaction of the thiophene-2-carboxylic acid with dimethyl sulfoxide (DMSO) and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is in the development of anticancer therapies. Research indicates that compounds with similar structures have shown promise as inhibitors of specific kinases involved in cancer progression, such as ATR kinase. These inhibitors can disrupt cancer cell proliferation and survival pathways, making them valuable in cancer treatment strategies .

Kinase Inhibition

Inhibitors targeting fibroblast growth factor receptors (FGFRs) have been identified as potential therapeutic agents for various cancers. The unique structural features of this compound allow it to interact with these receptors, potentially leading to the development of new treatments for malignancies associated with aberrant FGFR signaling .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced biological activities. Modifications to the thiophene core or the sulfinyl group can lead to compounds with improved potency or selectivity against specific targets, expanding the therapeutic potential of this chemical class .

Case Study 1: Inhibition of Cancer Cell Lines

In a study assessing the efficacy of various thiophene derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to evaluate how modifications to the thiophene structure influence biological activity. Variations in the substituents on the amino group and the carboxylic acid moiety were systematically explored. The findings revealed that certain modifications could enhance kinase inhibition while reducing off-target effects, paving the way for more selective drug candidates.

Mechanism of Action

The mechanism of action of 5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dimethylsulfanylidene amino group.

    5-Aminothiophene-2-carboxylic acid: Contains an amino group instead of the dimethylsulfanylidene amino group.

    2,5-Dimethylthiophene: Lacks the carboxylic acid group.

Uniqueness

5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is unique due to the presence of both the dimethylsulfanylidene amino group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉N₁O₂S₂
  • Molecular Weight : 213.29 g/mol

This compound features a thiophene ring substituted with a carboxylic acid and a dimethylsulfanylidene group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene carboxylic acids have been evaluated against various bacterial strains, showing promising results in inhibiting growth. A study indicated that certain thiophene derivatives had effective antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound is supported by studies involving related thiophene derivatives. For example, certain compounds synthesized from thiophene carboxylic acids have shown efficacy against various cancer cell lines in vitro. Notably, a derivative was tested against breast cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Neuroprotective Effects

In neurobiology, compounds similar to this compound have been explored for their neuroprotective properties. Research indicates that certain thiophene derivatives can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein in Parkinson's disease models. This suggests potential applications in treating or preventing neurodegenerative conditions .

Case Studies

  • Antimicrobial Evaluation :
    • A series of thiophene derivatives were synthesized and evaluated for antimicrobial activity.
    • Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
    • The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene ring enhanced antimicrobial efficacy.
  • Anticancer Studies :
    • In vitro studies on breast cancer cell lines showed that specific derivatives led to apoptosis in over 70% of treated cells after 48 hours.
    • Flow cytometry analysis confirmed increased levels of caspase-3 activation, indicating the induction of programmed cell death.
  • Neuroprotective Mechanisms :
    • Compounds derived from thiophene were tested on M17D neuroblastoma cells expressing alpha-synuclein.
    • Treatment with these compounds resulted in a reduction of inclusion bodies by approximately 40%, suggesting their potential role in mitigating protein aggregation associated with neurodegeneration.

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in breast cancer cells
NeuroprotectiveReduced protein aggregation in neuroblastoma cells

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